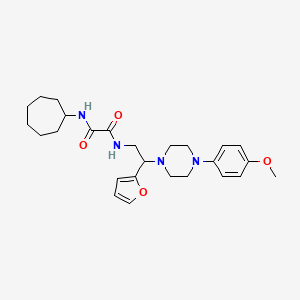

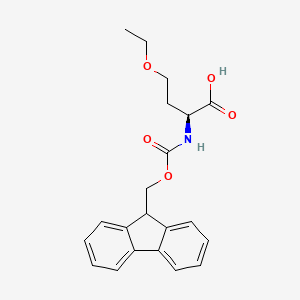

![molecular formula C24H16BrClN2O4 B2542692 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 330200-92-5](/img/structure/B2542692.png)

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide" is a complex organic molecule that likely exhibits a range of intermolecular interactions and potentially possesses biological activity. While the specific compound is not directly mentioned in the provided papers, similar compounds with bromo, chloro, and amide functionalities have been synthesized and characterized, suggesting that the compound may share some chemical and physical properties with these analogs.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from simple precursors and building up the desired molecular complexity through a series of transformations. For instance, the synthesis of antipyrine derivatives involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines . Similarly, the synthesis of benzamide derivatives can be achieved by reacting amines with benzoyl bromide in the presence of a base . These methods suggest that the target compound could be synthesized through analogous reactions, possibly involving halogenation, amide bond formation, and cyclization steps.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. For example, the antipyrine derivatives mentioned in the papers crystallize in the monoclinic P21/c space group, with their crystal packing stabilized by hydrogen bonds and π-interactions . The molecular structure of the target compound could be expected to show similar features, with intramolecular hydrogen bonds and halogen interactions playing a significant role in its solid-state conformation.

Chemical Reactions Analysis

The reactivity of the compound is likely influenced by its functional groups. The presence of bromo and chloro substituents suggests potential for further chemical transformations, such as Suzuki coupling or other cross-coupling reactions. The amide functionality is typically less reactive but can engage in hydrogen bonding and other non-covalent interactions, which can be crucial for biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized using spectroscopic techniques like IR, NMR, and mass spectrometry. These methods provide information on the functional groups present and the overall stability of the molecule. For instance, substituted benzamide derivatives have been characterized by their IR, NMR, and mass spectra, revealing details about their structural motifs and fragmentation patterns . The target compound would likely exhibit similar spectroscopic features, allowing for its identification and characterization.

Scientific Research Applications

Synthesis and Characterization

- N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide and its derivatives are primarily synthesized and characterized for their structural properties and potential as CCR5 antagonists. These compounds are synthesized through a series of chemical reactions, including elimination, reduction, and bromization, followed by structural characterization using techniques like NMR, MS, and IR spectroscopy (Bi, 2014), (De-ju, 2014), (De-ju, 2015).

Antagonistic Properties

- Some derivatives have been identified as non-peptide CCR5 antagonists, indicating their potential in medical applications, particularly related to HIV-1 infection prevention (Bi, 2015), (De-ju, 2014).

Structural Analysis and Interaction Studies

- Studies have been conducted to understand the intermolecular interactions, crystal packing, and structural characterization of closely related compounds through techniques like X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies provide insights into the structural stability and interaction patterns of the compounds, which are crucial for understanding their behavior in different environments (Saeed et al., 2020), (Sagar et al., 2018).

Antimicrobial and Antipathogenic Studies

- Several studies have focused on the synthesis and characterization of derivatives for their potential antimicrobial and antipathogenic properties. These studies involve evaluating the synthesized compounds against various bacterial and fungal strains, providing a foundation for developing novel antimicrobial agents (Sethi et al., 2016), (Limban et al., 2011).

Chemokine Receptor Antagonism

- Compounds related to N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide have been explored for their potential as chemokine receptor (CCR5) antagonists, which are significant in the context of HIV-1 infection prevention and treatment (De-ju, 2014).

properties

IUPAC Name |

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BrClN2O4/c25-15-7-10-20(18(13-15)23(31)17-3-1-2-4-19(17)26)27-24(32)14-5-8-16(9-6-14)28-21(29)11-12-22(28)30/h1-10,13H,11-12H2,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTGXONZFOEJLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BrClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-{[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2542609.png)

![5-Methyl-3-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2542612.png)

![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine](/img/structure/B2542613.png)

![N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2542615.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2542616.png)

![Methyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B2542623.png)

![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-methyl-1H-pyrazol-3-amine](/img/structure/B2542624.png)